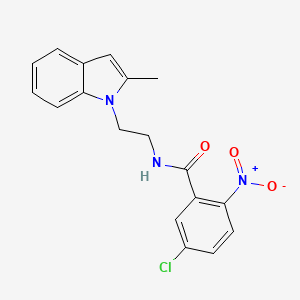

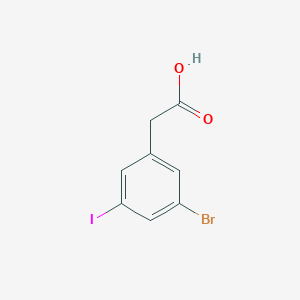

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with nitro groups and chloro substituents, which are structurally related to the compound . These compounds are typically investigated for their biological activities, such as cytotoxicity against cancer cells or as potential prokinetic agents .

Synthesis Analysis

The synthesis of related compounds typically involves the displacement of chloro groups from precursor molecules or the reaction of various amines with substituted benzamides. For example, regioisomers of a hypoxia-selective cytotoxin were prepared by displacement of the chloro group from methyl chlorodinitrobenzoates followed by further chemical transformations . Similarly, the synthesis of other benzamide derivatives involves various chemical reactions to introduce different substituents into the benzamide scaffold .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction. These techniques help in determining the crystal structure and the electronic properties of the compounds. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions, including reductive chemistry, which is significant for their biological activity. The reductive chemistry of a hypoxia-selective cytotoxin was studied, revealing that the reduction of nitro groups to amines or hydroxylamines enhances cytotoxicity. The reduction products were synthesized chemically to provide authentic samples for identification and to determine their cytotoxicities . Another study described the formation of a novel DNA crosslinking agent derived from a benzamide derivative through spontaneous reaction with oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, solubility, and distribution coefficients, are crucial for understanding their behavior in biological systems. The molar refractivity and polarizability of an antiemetic drug were calculated from density and refractive index data, indicating stronger polarizability effects with an increase in drug concentration . The solubility and distribution coefficients of a bioactive benzamide derivative were determined using various solvents, and the thermodynamic functions of sublimation and transfer were investigated .

Applications De Recherche Scientifique

Hypoxia-selective Cytotoxicity

Research has shown that certain nitrobenzamide derivatives exhibit hypoxia-selective cytotoxicity, making them potential candidates for targeting hypoxic tumor cells. These compounds, through selective toxicity under low oxygen conditions, could offer a strategic approach to cancer treatment, particularly in targeting tumor microenvironments that are poorly accessible by conventional therapies (Palmer et al., 1996).

Reductive Chemistry in Drug Design

The reductive properties of nitrobenzamide derivatives have been explored, providing insights into their bioreductive activation. This research contributes to the understanding of how these compounds can be activated under specific conditions, such as within hypoxic tumor cells, thereby enhancing their therapeutic potential by selectively targeting and killing cancer cells (Palmer et al., 1995).

Crystal Engineering

Studies in crystal engineering have investigated the interactions between nitrobenzamide derivatives and other molecules. By understanding these interactions, researchers can design better pharmaceuticals and materials with desired properties, such as increased stability or enhanced bioavailability (Saha et al., 2005).

Antidiabetic Potential

Research on derivatives of nitrobenzamide has shown potential antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. These findings suggest that such compounds could be developed into new medications for managing diabetes, highlighting the versatility of nitrobenzamide derivatives in drug discovery (Thakral et al., 2020).

Photocatalytic Applications

Nitrobenzamide derivatives have also been explored for their photocatalytic properties, particularly in the degradation of environmental pollutants. This application demonstrates the potential of such compounds in environmental remediation, offering a method to break down harmful substances in water and soil through light-mediated reactions (Torimoto et al., 1996).

Orientations Futures

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide”, and screening them for different pharmacological activities .

Propriétés

IUPAC Name |

5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICMIALHZULVOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)

![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)